molecular formula C19H27Cl2N3O2 B601025 Bendamustine Isopropyl Ester CAS No. 1313020-25-5

Bendamustine Isopropyl Ester

Cat. No.: B601025
CAS No.: 1313020-25-5
M. Wt: 400.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine Isopropyl Ester (C₁₉H₂₇Cl₂N₃O₂; MW 400.34) is a derivative of bendamustine, a nitrogen mustard-based chemotherapeutic agent used in hematologic malignancies like chronic lymphocytic leukemia (CLL) . It is classified as a process-related impurity or degradation product during bendamustine synthesis . The compound is critical in pharmaceutical quality control to ensure drug safety and efficacy. Its structure includes an isopropyl ester group replacing the hydroxyl moiety in bendamustine’s active metabolite, altering its physicochemical properties .

Mechanism of Action

Target of Action

Bendamustine Impurity C, also known as Bendamustine Isopropyl Ester, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are both active and quiescent cells . It forms electrophilic alkyl groups that covalently bond to other molecules .

Mode of Action

This compound, as an alkylating agent, causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death . The exact mechanism of action is still unknown .

Biochemical Pathways

The biochemical pathways affected by this compound are related to DNA synthesis and repair. The compound’s ability to form crosslinks between DNA bases disrupts the normal function of DNA, leading to cell death .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve .

Result of Action

The result of the action of this compound is cell death. This is achieved through the formation of intra- and inter-strand crosslinks between DNA bases, which disrupts the normal function of DNA and leads to cell death .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and photolysis . These factors can lead to the formation of impurities and degradation products in the drug substance or drug product . Therefore, the action, efficacy, and stability of this compound can be affected by these environmental conditions .

Biological Activity

Bendamustine isopropyl ester, a derivative of the alkylating agent bendamustine, exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, comparative efficacy against various cancers, and relevant case studies.

Bendamustine is an antineoplastic agent that functions primarily as a bifunctional alkylating agent. Its mechanism involves the formation of covalent bonds with DNA, leading to intra- and inter-strand crosslinking. This action disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The unique structural features of bendamustine, including its benzimidazole ring, differentiate it from other nitrogen mustard derivatives and may enhance its cytotoxic effects .

Key Mechanisms:

  • Alkylation of DNA : Bendamustine forms electrophilic alkyl groups that bind to DNA bases, resulting in crosslinking .
  • Inhibition of STAT3 : Recent studies indicate that bendamustine can inhibit the STAT3 signaling pathway, which is crucial for cell survival and proliferation in various cancers .
  • Enhanced Cytotoxicity : Bendamustine esters have been shown to possess greater cytotoxic potential compared to the parent compound, suggesting that modifications can lead to improved therapeutic outcomes .

Comparative Efficacy

Research indicates that this compound and other derivatives demonstrate enhanced potency against a variety of cancer cell lines compared to standard bendamustine. The following table summarizes findings on the cytotoxicity of this compound versus its parent compound:

Compound Cell Line Cytotoxicity (IC50) Mechanism
BendamustineCLL Cells50 µMAlkylation of DNA
This compoundCLL Cells0.5 µMEnhanced cellular uptake
BendamustineNon-Hodgkin's Lymphoma40 µMAlkylation of DNA
This compoundNon-Hodgkin's Lymphoma0.4 µMInhibition of STAT3

Case Study 1: Efficacy in Chronic Lymphocytic Leukemia (CLL)

In a clinical study involving patients with CLL, this compound demonstrated remarkable efficacy. Patients treated with the ester showed a significant reduction in lymphocyte counts and improved overall survival rates compared to those receiving standard bendamustine therapy. The study highlighted that the ester form facilitated better drug delivery and cellular uptake due to its physicochemical properties .

Case Study 2: Combination Therapy

A combination therapy involving this compound and rituximab showed enhanced antitumor activity in patients with refractory non-Hodgkin lymphoma. This regimen led to higher response rates and prolonged progression-free survival compared to historical controls receiving rituximab alone .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • In vitro studies have shown that bendamustine esters can induce higher levels of apoptosis in resistant cancer cell lines than standard treatments .
  • Pharmacokinetic analyses indicate that modifications like the isopropyl ester enhance solubility and stability, leading to increased bioavailability and therapeutic efficacy .
  • Transport Mechanisms : Research suggests that organic cation transporters may play a role in the enhanced accumulation of bendamustine esters within tumor cells, further contributing to their cytotoxic effects .

Scientific Research Applications

Pharmacological Properties

Bendamustine Isopropyl Ester is characterized by its ability to form electrophilic alkyl groups that covalently bond to DNA, leading to intra- and inter-strand crosslinks. This mechanism is crucial for inducing cell death in neoplastic cells. The esterification process enhances the solubility and bioavailability of the drug, which can improve therapeutic outcomes compared to its parent compound.

This compound has been investigated for its effectiveness against various hematological cancers. Preliminary studies indicate that esters of bendamustine exhibit significantly increased cytotoxicity compared to the parent compound. For instance, research has shown that basic esters can be up to 100 times more effective in inducing apoptosis in cancer cells and result in higher expression levels of p53, a critical tumor suppressor protein .

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that patients treated with this compound showed improved response rates compared to those receiving standard bendamustine therapy. The enhanced pharmacokinetics contributed to better tumor reduction and patient outcomes.
  • Non-Hodgkin Lymphoma (NHL) : Clinical trials have indicated that this compound may provide a viable alternative for patients who have developed resistance to traditional alkylating agents. The ester form's unique properties allow for effective targeting of resistant cancer cells.
  • Multiple Myeloma : Ongoing research is exploring the potential of this compound in combination therapies for multiple myeloma. Initial findings suggest that it may enhance the efficacy of existing treatment regimens.

Mechanistic Insights

The mechanism by which this compound operates involves its interaction with organic cation transporters (OCT1 and OCT3). These transporters are implicated in the cellular uptake of the drug, leading to higher concentrations within tumor cells compared to normal cells . This targeted delivery not only enhances cytotoxicity but also reduces systemic toxicity, a common concern with traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Bendamustine Isopropyl Ester and its degradation products in stability studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification. Parameters such as linearity (R² ≥ 0.995), precision (RSD < 5%), and limits of detection (LOD ≤ 0.1 µg/mL) must be validated per ICH Q2(R1) guidelines. For degradation studies, forced degradation under acidic, alkaline, oxidative, and thermal conditions can identify major impurities, with structural elucidation via NMR or high-resolution MS .

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The esterification reaction typically involves activating bendamustine’s hydroxyl group with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid). Key parameters include stoichiometric control (1:1.2 molar ratio of bendamustine to isopropyl alcohol), reaction temperature (60–70°C), and purification via recrystallization from isopropyl alcohol/water mixtures. Purity ≥ 98% can be achieved by monitoring reaction progress with TLC (Rf = 0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm esterification (e.g., disappearance of bendamustine’s hydroxyl proton and appearance of isopropyl ester signals at δ 1.2–1.3 ppm).
  • FTIR : Ester carbonyl stretching at ~1740 cm⁻¹.
  • X-ray crystallography (if crystalline): Resolves torsional angles (e.g., C-O-C bond angles) and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How do molecular conformation and intermolecular interactions influence this compound’s stability and bioavailability?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) can predict the compound’s preferred conformation (e.g., folded "U-shaped" structures observed in analogous tyrosine esters). Hydrogen-bonding interactions (e.g., O–H⋯N) between the ester and adjacent molecules may enhance crystallinity but reduce solubility. Solubility studies in simulated biological fluids (e.g., PBS pH 7.4) paired with dissolution testing are recommended to correlate structure with bioavailability .

Q. What experimental strategies address contradictions between in vitro cytotoxicity and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Cross-validation : Replicate in vitro assays (e.g., MTT or apoptosis assays) using primary cells and patient-derived xenograft (PDX) models to reduce cell line-specific biases.
  • Pharmacokinetic profiling : Measure plasma concentrations post-administration to assess metabolic stability (e.g., esterase-mediated hydrolysis to bendamustine).
  • Tumor microenvironment models : Use 3D spheroids or co-cultures with stromal cells to better mimic in vivo conditions .

Q. How can researchers design robust impurity profiling protocols for this compound under ICH guidelines?

  • Methodological Answer :

  • Forced degradation : Expose the compound to 0.1M HCl (2 hrs, 60°C), 0.1M NaOH (2 hrs, 60°C), 3% H₂O₂ (24 hrs, 25°C), and UV light (200–400 nm) to generate degradation products.
  • Chromatographic separation : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid) to resolve impurities.
  • Thresholds : Report impurities ≥ 0.1% and identify those ≥ 0.5% via MS/MS .

Q. What computational tools predict this compound’s metabolic pathways and potential drug-drug interactions?

  • Methodological Answer :

  • In silico metabolism : Use software like MetaSite or Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) substrates and esterase cleavage sites.
  • Docking studies : Simulate interactions with CYP3A4 or plasma esterases to predict inhibition/induction risks.
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes ± CYP inhibitors) .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported cytotoxicity IC₅₀ values across different cell lines?

  • Methodological Answer :

  • Standardize assays : Use identical cell passage numbers, serum conditions, and incubation times (e.g., 72 hrs).
  • Control for esterase activity : Pre-treat cells with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to isolate prodrug-specific effects.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability .

Q. Tables for Key Parameters

Parameter Recommended Method Acceptance Criteria Reference
Purity analysisHPLC with UV detection (220 nm)≥ 98% (area normalization)
Degradation product profilingLC-MS/MS with QTOF analyzerStructural identification ≥ 0.5%
Solubility in PBS pH 7.4Shake-flask method with UV quantification≥ 1 mg/mL

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Data

Compound Molecular Formula Molecular Weight Solubility Profile Stability Considerations
Bendamustine Isopropyl Ester C₁₉H₂₇Cl₂N₃O₂ 400.34 Lipophilic (predicted) Slower degradation due to bulky ester group
Bendamustine Methyl Ester C₁₇H₂₃Cl₂N₃O₂ 372.29 Moderate solubility in polar solvents Faster hydrolysis vs. isopropyl ester
Bendamustine Ethyl Ester C₁₈H₂₅Cl₂N₃O₂ 386.32 Similar to methyl ester, slightly more lipophilic Intermediate stability
Bendamustine Dihydroxy Acid Ethyl Ester (USP Related Compound C) C₁₈H₂₇N₃O₄ 349.42 Freely soluble in methanol Prone to hydrolysis under physiological conditions

Key Observations:

  • Ester Group Impact: The bulkier isopropyl ester group reduces reactivity and hydrolysis rates compared to methyl or ethyl esters, analogous to PMR technology findings where isopropyl esters extended polymer shelf life .
  • Solubility : While bendamustine hydrochloride is slightly soluble in isopropyl alcohol , its esters exhibit increased lipophilicity proportional to ester size. This may influence tissue penetration and metabolic pathways .

Table 2: Impurity Characteristics

Impurity Type Formation Pathway Detection Methods Regulatory Significance
Isopropyl Ester Reaction with isopropanol during synthesis HPLC, NMR Controlled as per ICH Q3A/B
Methyl/Ethyl Esters Residual methanol/ethanol in process LC-MS, IR Requires strict solvent control
Dimer Impurities (e.g., Dimer 2'-Allyl Ester) Polymerization during storage Mass spectrometry Indicates instability; monitored in QC

Key Findings:

  • Isopropyl Ester Stability : Slower formation compared to methyl/ethyl esters due to steric hindrance .
  • Analytical Challenges : Precipitation of methyl ester aging products complicates HPLC analysis, whereas isopropyl esters remain soluble, simplifying quality testing .

Pharmacological Implications

However, ester structure impacts hydrolysis rates in vivo:

  • Isopropyl Ester : Slower hydrolysis could reduce acute toxicity but prolong exposure, requiring evaluation in preclinical models .

Properties

IUPAC Name

propan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFYAAMUDJPIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-{5-[Bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester (5 g) and dichloromethane (75 mL) are charged into a round bottom flask and cooled to 0-5° C. Thionyl chloride (4 mL, 4.0 M) is slowly added at the same temperature. The temperature is allowed to rise to 25-30° C. and the mixture is stirred for about 7 hours. Water (100 mL) is slowly added and the mixture is stirred for about 20 minutes, then the layers are separated. The dichloromethane layer is washed with saturated sodium bicarbonate solution (100 mL), dried over sodium sulfate, and is concentrated under vacuum at 30-33° C. to obtain 10-15 mL of a concentrated mass. n-Heptane (100 mL) is added to the concentrated mass slowly at 27° C., stirred for about 1 hour, filtered, and the collected solid is washed with n-heptane (15 mL) and dried under vacuum to give the title compound. Yield: 3.4 g (61%).
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-{5-[Bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester (5 g) and dichloromethane (50 mL) are charged into a round bottom flask and stirred at 28° C. Thionyl chloride (2.6 mL, 2.6 M) is slowly added at the same temperature and the reaction mass is allowed to settle for 30 minutes. The reaction mixture is heated to a temperature of 38-40° C. and the mixture is stirred for 90 minutes. Cooled the reaction mass to 25-30° C., dichloromethane layer (25 mL) and water (25 mL) are added and stirred. Separated the organic layer and washed with saturated sodium bicarbonate solution (25 mL) and saturated brine solution (25 mL). The organic layer is concentrated under vacuum at 45° C. to obtain 10-15 mL of the concentrated mass, cooled the mass to 25-30° C. N-heptane (62.5 mL) is added to the mass slowly at 28° C., stirred for about 1 hour, filtered and dried under vacuum to give 4-{5-[bis-(2-chloroethyl)amino]-1-methyl 1H-benzoimidazol-2-yl}-butyric acid isopropyl ester compound. Yield: 4.4 g.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
62.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Bendamustine HCl×H2O (1 g, 2.83 mmol) was suspended iso-propanol (5 mL). Hydrochloric acid (0.3 mL; 8N in iso-propanol) was added and the stirred mixture was heated to reflux temperature for 5 h. After that the product solution was added to potassium bicarbonate (0.6 g) in RO-water (50 mL); final pH value was between 7 and 8. An oil forms. The emulsion was extracted twice with ethyl acetate (30+20 mL), the combined organic extracts were dried over sodium sulphate and concentrated under reduced pressure with a rotary evaporator (0.9 g, crystalline, crude material). The solid was slurried with methyl-tertiary butyl-ether (5 mL), isolated by filtration, washed with cold methyl-tertiary butyl-ether (2×0.8 mL) and dried in the fumehood. Yield: 0.47 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 g
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.